molecular formula C7H5BF2O4 B1523254 4-Borono-2,3-difluorobenzoic acid CAS No. 1029716-92-4

4-Borono-2,3-difluorobenzoic acid

Cat. No.: B1523254
CAS No.: 1029716-92-4
M. Wt: 201.92 g/mol
InChI Key: GBSLWLRHCRIIKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “4-Bromo-2,3-difluorobenzoic acid”, involves various methods. One method involves the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid . Another method involves the reaction of 1-bromo-2,3-difluorobenzene with n-butyllithium and diisopropylamine in tetrahydrofuran and hexane, followed by the addition of carbon dioxide .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2,3-difluorobenzoic acid” is represented by the InChI code 1S/C7H3BrF2O2/c8-4-2-1-3 (7 (11)12)5 (9)6 (4)10/h1-2H, (H,11,12) . The molecular weight is 237 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2,3-difluorobenzoic acid” include a molecular weight of 237, a boiling point of 195-196°C, and it appears as a solid powder . It should be stored at 2-8°C .

Scientific Research Applications

Organic Synthesis and Material Science

Biomedical Applications

Modified nanoparticles, including those functionalized with phenylboronic-acid moieties, are gaining attention in biological and biomedical fields. Boronic acid-functionalized nanoparticles have shown potential as antiviral inhibitors, especially against the Hepatitis C virus, demonstrating a new therapeutic strategy for blocking viral entry (Khanal et al., 2013).

Chemoselective Synthesis

Boronic acids, including derivatives of 4-Borono-2,3-difluorobenzoic acid, are known for their versatility in organic reactions, including catalysis. For example, 3-borono-BINOL serves as a chiral boronic acid catalyst, enabling highly enantioselective aza-Michael additions, thus facilitating the synthesis of complex organic molecules (Hashimoto et al., 2015).

Fluorescence and Sensing Technologies

Boronic acid compounds have been explored for their unique fluorescent properties. The discovery of water-soluble boronic acids that change fluorescence upon binding with sugars under physiological conditions is an example of their application in developing carbohydrate sensors (Wang et al., 2005).

Environmental Applications

Boron-containing compounds, including those derived from boronic acids, are being investigated for environmental applications. For instance, a novel boron-adsorbing magnetic material has been developed for boronic acid recovery and water pollution treatment, showcasing the material's significant boronate affinity and high regeneration ability (Zhang et al., 2021).

Safety and Hazards

“4-Bromo-2,3-difluorobenzoic acid” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

4-Borono-2,3-difluorobenzoic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms that are involved in the bond formation .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway that is affected by this compound . This reaction allows for the formation of biaryl intermediates, which are crucial in various biochemical processes .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its solubility in various solvents, stability, and other properties would influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of biaryl intermediates . These intermediates are crucial in various organic synthesis reactions and can be used to create a wide range of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, well-ventilated place, away from oxidizing agents . The reaction conditions, such as temperature and the presence of a palladium catalyst, also significantly affect the compound’s action in the Suzuki–Miyaura coupling reaction .

Properties

IUPAC Name

4-borono-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSLWLRHCRIIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C(=O)O)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681896
Record name 4-Borono-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029716-92-4
Record name 4-Borono-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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